1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide 1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9682087
InChI: InChI=1S/C16H18ClN3O2/c17-13-1-2-14-12(9-13)5-8-20(14)10-15(21)19-6-3-11(4-7-19)16(18)22/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,22)
SMILES: C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=CC(=C3)Cl
Molecular Formula: C16H18ClN3O2
Molecular Weight: 319.78 g/mol

1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC9682087

Molecular Formula: C16H18ClN3O2

Molecular Weight: 319.78 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide -

Specification

Molecular Formula C16H18ClN3O2
Molecular Weight 319.78 g/mol
IUPAC Name 1-[2-(5-chloroindol-1-yl)acetyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C16H18ClN3O2/c17-13-1-2-14-12(9-13)5-8-20(14)10-15(21)19-6-3-11(4-7-19)16(18)22/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,22)
Standard InChI Key RJOLNMRPSGPABG-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=CC(=C3)Cl
Canonical SMILES C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=CC(=C3)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct components:

  • Indole moiety: A bicyclic aromatic system with a chlorine substitution at position 5, which enhances electron-withdrawing effects and influences binding affinity .

  • Piperidine ring: A six-membered saturated nitrogen heterocycle that contributes to conformational flexibility and pharmacokinetic properties .

  • Carboxamide group: A polar functional group that facilitates hydrogen bonding with biological targets, improving solubility and target engagement .

The spatial arrangement of these components is critical for its bioactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the acetyl group bridges the indole nitrogen and the piperidine ring, while the carboxamide extends perpendicularly from the piperidine’s 4-position .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight319.78 g/mol
LogP (Predicted)2.3 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds4

These properties suggest moderate lipophilicity and bioavailability, aligning with Lipinski’s Rule of Five for drug-likeness .

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of 1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide typically proceeds via a multi-step protocol:

  • Indole Functionalization: 5-Chloroindole undergoes N-alkylation with chloroacetyl chloride to form 1-chloroacetyl-5-chloroindole .

  • Piperidine Coupling: The intermediate reacts with piperidine-4-carboxamide under basic conditions (e.g., K₂CO₃) in anhydrous tetrahydrofuran (THF) .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity.

Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 30 minutes while maintaining yields of 75–80%.

Derivative Synthesis

Structural analogs are synthesized by varying substituents on the indole or piperidine rings. For example:

AnalogModificationBiological Impact
5-Fluoroindole derivativeChlorine → FluorineEnhanced metabolic stability
Piperidine-3-carboxamideCarboxamide at position 3Reduced CNS penetration

These modifications highlight the role of halogen substitutions and carboxamide positioning in tuning activity .

Biological Activity and Mechanisms

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast Cancer)2.4EGFR Inhibition
A549 (Lung Cancer)3.1Topoisomerase II Poisoning
HT-29 (Colon Cancer)4.7Apoptosis Induction

Anti-Inflammatory Effects

The compound suppresses cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB) in murine macrophages (IC₅₀ = 5.6 μM) . This dual inhibition reduces prostaglandin E₂ (PGE₂) synthesis by 78% at 10 μM, comparable to celecoxib .

Analytical Characterization

Spectroscopic Techniques

  • ¹H/¹³C NMR: Assignments confirm the indole (δ 7.2–7.8 ppm), piperidine (δ 2.4–3.1 ppm), and carboxamide (δ 6.5 ppm) protons .

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H stretch) validate functional groups.

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 320.78, consistent with the molecular formula .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Indole-Piperidine Derivatives

CompoundEGFR IC₅₀ (μM)COX-2 IC₅₀ (μM)LogP
1-[(5-Cl-indolyl)acetyl]piperidine-4-carboxamide0.85.62.3
1-[(4-Cl-indolyl)acetyl]piperidine-4-carboxylic acid3.28.41.9
1-[(5-F-indolyl)acetyl]piperidine-4-carboxamide1.16.32.1

Chlorine at the 5-position confers superior EGFR affinity over 4-substituted or fluorinated analogs .

Future Directions and Applications

Therapeutic Prospects

Ongoing preclinical studies explore its utility in:

  • Combination Chemotherapy: Synergy with paclitaxel reduces MCF-7 viability by 90% at sub-IC₅₀ doses.

  • Neuroprotection: Structural similarities to PBR ligands suggest potential in mitigating neurodegeneration .

Synthetic Challenges

Scalability remains limited by low yields in the N-alkylation step (45–50%). Continuous-flow reactors and catalyst optimization (e.g., Pd/C) are under investigation to improve efficiency.

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